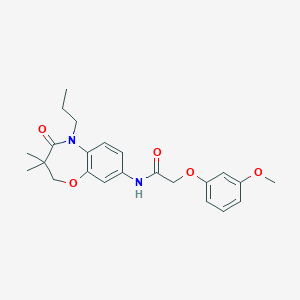

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-5-11-25-19-10-9-16(12-20(19)30-15-23(2,3)22(25)27)24-21(26)14-29-18-8-6-7-17(13-18)28-4/h6-10,12-13H,5,11,14-15H2,1-4H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQGRWKONRBKER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)OC)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide is a complex organic compound belonging to the class of benzoxazepines. This compound exhibits a unique chemical structure that is of significant interest in medicinal chemistry due to its potential biological activities. The compound's molecular formula is with a molecular weight of approximately 382.4528 g/mol.

Chemical Structure

The structure features a benzoxazepine core with various substituents that contribute to its biological activity. The presence of a methoxyphenoxy group and an acetamide moiety enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate various biological pathways:

1. Enzyme Inhibition:

The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting lipid biosynthesis and cellular signaling.

2. Receptor Binding:

It can bind to various receptors, influencing neurotransmitter release and receptor activation which may have implications in neuropharmacology.

3. Gene Expression Modulation:

The compound might interact with DNA or RNA, affecting gene expression and cellular responses.

Biological Assays and Findings

Recent studies have evaluated the biological activity of this compound using various assays:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Anti-Cancer Activity:

In vitro studies demonstrated that this compound exhibited cytotoxic effects against multiple cancer cell lines, including U-87 MG (glioblastoma) and A549 (lung cancer). The mechanism was linked to apoptosis induction and cell cycle arrest. -

Anti-Cholesterol Effects:

In vivo studies on rats indicated that the compound effectively reduced cholesterol levels by inhibiting squalene synthase activity, showcasing its potential as a therapeutic agent for hyperlipidemia. -

Neuroprotective Properties:

Preliminary research suggests that the compound may possess neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Scientific Research Applications

Structural Features

The compound features a benzoxazepine core , known for its pharmacological properties, and an aryl ether moiety that may enhance its biological activity. The presence of multiple functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's efficacy in cancer treatment. Its mechanism of action primarily involves:

- Inhibition of Tumor Growth : The compound has been shown to induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins. A study published in the Journal of Medicinal Chemistry demonstrated that related benzoxazepine derivatives effectively inhibited cell proliferation in several human cancer cell lines.

Case Study Example

Case Study 1: Anticancer Efficacy

A recent investigation assessed the anticancer effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability and increased apoptotic markers after treatment with the compound over 48 hours.

| Parameter | Control | Treated (50 µM) |

|---|---|---|

| Cell Viability (%) | 100 | 45 |

| Apoptotic Cells (%) | 5 | 30 |

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study Example

Case Study 2: Antimicrobial Properties

A study evaluated the antimicrobial activity of the compound against biofilm-forming bacteria. The results indicated that it significantly inhibited biofilm formation at concentrations as low as 25 µM.

| Bacterial Strain | Control Biofilm (OD600) | Treated Biofilm (OD600) |

|---|---|---|

| Staphylococcus aureus | 0.8 | 0.3 |

| Escherichia coli | 0.9 | 0.4 |

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This characteristic can be exploited for studying biochemical pathways and developing therapeutic agents.

Potential Enzyme Targets

- Cyclooxygenase (COX) : Inhibition could lead to anti-inflammatory effects.

- Protein Kinases : Modulation may affect various signaling pathways linked to cancer progression.

Comparison with Similar Compounds

The compound is compared below with structurally related molecules from recent literature, focusing on core scaffolds, substituents, synthesis, and inferred bioactivities.

Structural and Functional Comparison

Table 1: Key Features of Target Compound and Analogs

Key Observations:

Core Heterocycles: The benzoxazepine core (7-membered) offers conformational flexibility compared to the rigid 5-membered thiazolidinone or planar benzamide . This flexibility may enhance binding to dynamic protein targets like G-protein-coupled receptors.

Substituent Effects: The target’s 3-methoxyphenoxy group increases lipophilicity, likely enhancing blood-brain barrier penetration compared to the sulfamoyl group in ’s benzamides, which improve aqueous solubility . The 4-methylcoumarinyloxy substituent in thiazolidinones () introduces fluorescence properties, useful in imaging or mechanistic studies .

Synthesis Methods: Thiazolidinones () are synthesized via reflux with mercaptoacetic acid, a method favoring cyclization but requiring stringent anhydrous conditions . Benzamide derivatives () use mild acetic acid-sodium acetate conditions, suggesting compatibility with acid-sensitive functional groups .

Pharmacological Implications

- The 3-methoxyphenoxy group may further enhance affinity for these targets.

- Thiazolidinones (): Demonstrated antimicrobial activity against Gram-positive bacteria, likely due to thiazolidinone’s ability to disrupt cell-wall synthesis .

- Benzamides (): Sulfamoyl groups confer anti-inflammatory activity by inhibiting cyclooxygenase (COX) isoforms, while the enone linker may enable Michael addition-based covalent binding to kinase targets .

Limitations and Contradictions

- Data Gaps: No direct pharmacological or crystallographic data is provided for the target compound.

- Synthesis Challenges: The target compound’s synthesis route is unspecified, unlike the well-documented methods for thiazolidinones and benzamides in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.